[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is a chemical compound characterized by its unique molecular structure, which includes a triazole ring attached to a phenylmethanamine framework. Its molecular formula is , and it has been assigned the CAS number 923183-61-3. This compound is of interest in various fields, including medicinal chemistry and agrochemical research, due to its potential biological activities.
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is classified as an organic compound with notable applications in pharmaceuticals and research. It falls under the category of triazole derivatives, which are known for their diverse biological activities.
The synthesis of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine typically involves a nucleophilic substitution reaction. The primary synthetic route includes the reaction of 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole.
The molecular structure of [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine features:
NCC(Cc1cncn(c1)N)C
InChI=1S/C10H12N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine can participate in various chemical reactions:
These reactions typically require controlled conditions regarding temperature and pH to optimize yields and minimize by-products.
The mechanism of action for [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine involves its interaction with biological targets:
Relevant chemical properties include:
[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2